molecular formula C13H10N4OS B7177088 N-[3-(1H-1,2,4-triazol-5-yl)phenyl]thiophene-2-carboxamide

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B7177088
M. Wt: 270.31 g/mol
InChI Key: YQZDHUCXHVUUIE-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-13(11-5-2-6-19-11)16-10-4-1-3-9(7-10)12-14-8-15-17-12/h1-8H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZDHUCXHVUUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,2,4-triazol-5-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(1H-1,2,4-triazol-5-yl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted derivatives at the triazole or phenyl ring.

Scientific Research Applications

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal and antibacterial properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,2,4-triazol-5-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide
  • N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-2-carboxamide
  • N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzene-2-carboxamide

Uniqueness

N-[3-(1H-1,2,4-triazol-5-yl)phenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan, pyridine, or benzene rings. This uniqueness can be leveraged in designing molecules with specific electronic or biological activities.

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